N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride
Description
N-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride is a benzamide derivative characterized by a benzo[d]thiazol core substituted with methoxy and methyl groups at positions 4 and 7, respectively. The compound features a 3-morpholinopropyl chain linked to the benzamide nitrogen, with a hydrochloride counterion enhancing solubility and stability. and Hangzhou Holypharm Biotech Co., Ltd.) underscores its use as a research chemical in medicinal chemistry .
Properties
IUPAC Name |
N-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)benzamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O3S.ClH/c1-17-9-10-19(28-2)20-21(17)30-23(24-20)26(22(27)18-7-4-3-5-8-18)12-6-11-25-13-15-29-16-14-25;/h3-5,7-10H,6,11-16H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGTZPPPHGVBFHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)OC)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=CC=CC=C4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28ClN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its unique structural characteristics and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex molecular structure that includes:
- A thiazole ring , known for its role in various biological activities.
- A morpholine group , which enhances solubility and bioavailability.
- A carboxamide functional group , contributing to its stability and interaction with biological targets.
The molecular formula is with a molecular weight of approximately 520.04 g/mol .
Research indicates that compounds similar to this compound often interact with specific biological targets:
- Tubulin Binding : Similar thiazole derivatives have been shown to bind to the colchicine-binding site on tubulin, inhibiting its polymerization. This action disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells .
- Muscarinic Receptor Modulation : The compound acts as a positive allosteric modulator of the muscarinic M4 receptor. This modulation enhances the receptor's response to agonists, potentially influencing cognitive functions and neuroprotection .
In Vitro Studies
In vitro studies have demonstrated that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, studies on related thiazole derivatives showed:
- Cytotoxic Potency : Effective in the subnanomolar range against cancer cells.
- Multidrug Resistance (MDR) : These compounds can overcome P-glycoprotein-mediated drug resistance, making them promising candidates for cancer therapy .
In Vivo Studies
In vivo efficacy has been observed in xenograft models:
- Tumor Growth Inhibition : Compounds like SMART-H exhibited tumor growth inhibition rates ranging from 4% to 30% in human prostate and melanoma models.
- Safety Profile : Treatment with these compounds did not show significant neurotoxicity even at higher doses (15 mg/kg) .
Case Studies
- SMART Compounds : A series of studies on SMART compounds revealed their ability to inhibit tubulin polymerization effectively, leading to apoptosis in cancer cells. These compounds were also shown to maintain efficacy against drug-resistant cell lines, highlighting their potential therapeutic value .
- M4 Receptor Modulators : The discovery of ML293, a compound structurally related to this compound, demonstrated promising results as an M4 receptor modulator with low clearance rates and high brain exposure, indicating potential for treating neurological disorders .
Summary of Biological Activities
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Benzamide-Thiazole Derivatives
Key Observations:
- Core Heterocycle: The target compound’s benzo[d]thiazol core differs from the simpler thiazol-2-yl systems in . The fused benzene ring in benzo[d]thiazol enhances aromaticity and may improve metabolic stability compared to non-fused thiazoles .
- In contrast, analogues like 4d–4i feature pyridin-3-yl and dichlorobenzamide groups, which introduce halogenated or heteroaromatic interactions .
- Morpholine/Piperazine Moieties: While the target compound uses a 3-morpholinopropyl chain, compounds 4d and 4i incorporate morpholinomethyl groups. Piperazine derivatives (e.g., 4e, 4g) offer alternative basicity and hydrogen-bonding capabilities, which could affect pharmacokinetic properties .
Pharmacological Potential
- Antimicrobial/Anticancer Activity: Thiazole derivatives with morpholine/piperazine substituents are often explored as kinase inhibitors or antimicrobial agents due to their ability to disrupt protein-protein interactions or microbial membranes .
- Solubility and Bioavailability: The hydrochloride salt form of the target compound likely improves aqueous solubility over neutral analogues, a critical factor for in vivo efficacy .
Q & A
Q. Q1: What are the critical steps in synthesizing N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzamide hydrochloride, and how can purity be ensured?
A: The synthesis involves multi-step organic reactions, typically starting with the formation of the benzo[d]thiazol core, followed by sequential introduction of the morpholinopropyl and benzamide groups. Key steps include:
- Core formation : Cyclization of substituted anilines with thiourea derivatives under acidic conditions to generate the benzo[d]thiazol scaffold .
- Substituent addition : Alkylation or amidation reactions to attach morpholinopropyl and benzamide groups, requiring precise stoichiometry and temperature control (e.g., 0–5°C for nitro group reduction) .
- Purification : Chromatography (e.g., silica gel or HPLC) and recrystallization (using ethanol/water mixtures) to achieve >95% purity. Analytical techniques like HPLC , NMR , and mass spectrometry are essential for confirming structural integrity .
Q. Table 1: Key Analytical Techniques for Purity Assessment
| Technique | Purpose | Example Parameters |
|---|---|---|
| HPLC | Quantify impurities | C18 column, acetonitrile/water gradient, UV detection at 254 nm |
| ¹H/¹³C NMR | Confirm substituent positions | DMSO-d6 solvent, δ 7.2–8.1 ppm for aromatic protons |
| MS | Verify molecular weight | ESI+ mode, [M+H]+ peak at m/z ~520 |
Q. Q2: What functional groups dominate the compound’s reactivity, and how do they influence its biological activity?
A: The compound’s reactivity is governed by:
- Benzo[d]thiazol moiety : Participates in π-π stacking with aromatic residues in enzyme active sites, enhancing binding affinity .
- Morpholinopropyl group : Improves solubility and enables hydrogen bonding with polar amino acids (e.g., Asp/Glu) .
- Benzamide linkage : Acts as a hydrogen bond acceptor, critical for stabilizing interactions with kinases or receptors .
These groups collectively modulate enzyme inhibition (e.g., kinases) or receptor antagonism, as shown in fluorescence polarization assays (IC50 values < 1 μM for select targets) .
Advanced Research Questions
Q. Q3: How can researchers resolve contradictions in reported biological activity data for this compound?
A: Contradictions often arise from variations in assay conditions or target specificity. To address this:
Validate assays : Use orthogonal methods (e.g., surface plasmon resonance vs. fluorescence polarization) to confirm binding kinetics .
Control experimental variables : Standardize cell lines (e.g., HEK293 vs. HeLa), incubation times, and solvent concentrations (DMSO ≤ 0.1%) .
Structural analysis : Compare X-ray crystallography or docking studies to identify binding mode discrepancies (e.g., nitro group orientation in the active site) .
For example, conflicting IC50 values for kinase inhibition may stem from ATP concentration differences—adjusting [ATP] to physiological levels (1–10 mM) can reconcile data .
Q. Q4: What strategies optimize reaction yields in large-scale synthesis while maintaining reproducibility?
A: Key strategies include:
- Flow chemistry : Continuous flow reactors reduce side reactions (e.g., hydrolysis of nitro groups) and improve yield by 15–20% compared to batch methods .
- Design of Experiments (DoE) : Statistically optimize parameters (temperature, solvent ratio, catalyst loading) using software like JMP or MODDE. For example, a central composite design identified 60°C and THF/water (4:1) as optimal for amidation .
- In-line monitoring : Use FTIR or Raman spectroscopy to track reaction progress and automate quenching .
Q. Table 2: Case Study – Yield Optimization via DoE
| Parameter | Range Tested | Optimal Value | Yield Improvement |
|---|---|---|---|
| Temperature | 40–80°C | 60°C | +18% |
| Solvent (THF:H2O) | 3:1–5:1 | 4:1 | +12% |
| Catalyst (Pd/C) | 1–5 mol% | 3 mol% | +10% |
| Data adapted from flow chemistry studies |
Q. Q5: How do researchers differentiate between in vitro and in vivo efficacy discrepancies for this compound?
A: Discrepancies often result from metabolic instability or poor bioavailability. Methodological approaches include:
Metabolic profiling : Incubate the compound with liver microsomes (human/rat) and analyze metabolites via LC-MS. For example, morpholine ring oxidation reduces plasma half-life .
Formulation adjustments : Use liposomal encapsulation or PEGylation to enhance solubility and tissue penetration .
Pharmacokinetic studies : Measure Cmax and AUC in rodent models after oral vs. intravenous administration. A 2025 study reported a 3-fold increase in bioavailability with nanocrystal formulations .
Q. Q6: What advanced computational methods predict off-target interactions for this compound?
A: Combine:
- Molecular dynamics (MD) simulations : Simulate binding to homology models of non-target proteins (e.g., CYP450 isoforms) for 100+ ns to assess stability .
- Machine learning : Train models on ChEMBL data to predict toxicity (e.g., hERG inhibition) based on structural fingerprints .
- Proteome-wide docking : Use AutoDock Vina or Glide to screen against 5,000+ human proteins, prioritizing hits with docking scores < -9.0 kcal/mol .
Methodological Guidance
Q. Q7: How should researchers address solubility challenges in biological assays?
A:
- Solvent screening : Test DMSO, cyclodextrin complexes, or hydrotropic agents (e.g., sodium salicylate) to achieve ≥1 mM solubility .
- Dynamic light scattering (DLS) : Confirm nanoparticle formation (size < 200 nm) in aqueous buffers .
- Critical micelle concentration (CMC) : Use fluorescence probes (e.g., pyrene) to determine aggregation thresholds .
Q. Q8: What are best practices for validating target engagement in cellular models?
A:
Cellular thermal shift assays (CETSA) : Monitor target protein denaturation after compound treatment to confirm binding .
BRET/FRET biosensors : Quantify real-time receptor conformational changes in live cells .
Knockout controls : Use CRISPR-Cas9 to delete the target gene and confirm loss of compound activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
